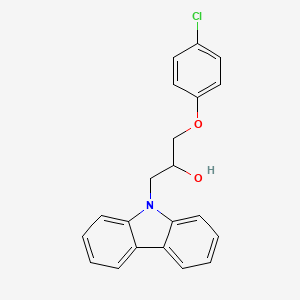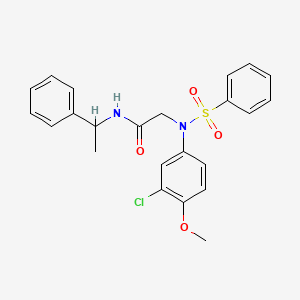![molecular formula C9H13N3O2S B5107912 5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5107912.png)
5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as Methylene Blue (MB), is a synthetic compound with a blue-green color. It has been widely used in various scientific research applications due to its unique properties and characteristics. MB has been used as a dye, a redox indicator, and a photosensitizer, and it has also been found to have potential therapeutic applications.
Mécanisme D'action
The mechanism of action of MB is complex and multifaceted. It has been found to interact with various cellular components, including proteins, nucleic acids, and membranes. MB can act as an electron donor or acceptor, depending on the redox potential of the system. It can also generate reactive oxygen species (ROS) under certain conditions, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
MB has been found to have various biochemical and physiological effects on cells and tissues. It can inhibit the activity of various enzymes, including monoamine oxidase and nitric oxide synthase. It can also modulate the expression of various genes involved in cellular processes, including apoptosis and inflammation. MB has been found to have neuroprotective effects, as well as anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
MB has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. It is also stable and has a long shelf-life. MB can be used in a wide range of assays and experiments, including those involving redox reactions, photosensitization, and histology. However, there are also limitations to the use of MB in lab experiments. It can be toxic to cells at high concentrations and can interfere with certain assays and experiments. It can also generate ROS, which can cause oxidative damage to cells.
Orientations Futures
There are several future directions for the use of MB in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MB has been found to have neuroprotective effects and can inhibit the aggregation of amyloid-beta and alpha-synuclein, which are involved in the pathogenesis of these diseases. Another area of interest is its potential use in cancer therapy. MB has been found to have anti-tumor effects and can sensitize cancer cells to radiation and chemotherapy. Finally, MB has potential applications in the field of infectious diseases, including its use as an antimicrobial agent and in the treatment of viral infections.
Conclusion:
In conclusion, 5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione Blue is a synthetic compound with a wide range of scientific research applications. It can be synthesized through various methods and has unique properties and characteristics. MB has been found to have potential therapeutic applications, including its use in the treatment of neurodegenerative diseases, cancer, and infectious diseases. While there are limitations to its use in lab experiments, MB has several advantages and remains a valuable tool for researchers. Further research is needed to fully understand the mechanisms of action of MB and its potential applications in various fields.
Méthodes De Synthèse
MB can be synthesized through various methods, including the reduction of N,N-dimethyl-p-phenylenediamine with sodium nitrite, the oxidation of leucomethylene blue with ferric chloride, and the oxidation of N,N-dimethyl-p-phenylenediamine with ferric chloride. The most commonly used method for synthesizing MB is the reduction of N,N-dimethyl-p-phenylenediamine with sodium nitrite.
Applications De Recherche Scientifique
MB has been used in various scientific research applications due to its unique properties. It has been used as a redox indicator in biochemical assays, a photosensitizer in photodynamic therapy, and a dye in histology and microbiology. MB has also been found to have potential therapeutic applications, including its use in the treatment of neurodegenerative diseases, cancer, and infectious diseases.
Propriétés
IUPAC Name |
5-(butan-2-yliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-3-5(2)10-4-6-7(13)11-9(15)12-8(6)14/h4-5H,3H2,1-2H3,(H3,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGSOPQNVLRKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=CC1=C(NC(=S)NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5107842.png)
![3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5107846.png)
![ethyl [5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5107848.png)
![3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5107850.png)

![N-{1-[1-(2-adamantyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107859.png)
![8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B5107867.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(2-isoxazolidinyl)propanamide](/img/structure/B5107886.png)
![3,3'-methylenebis{6-[(3-nitrobenzoyl)amino]benzoic acid}](/img/structure/B5107894.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B5107908.png)
![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5107918.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5107924.png)